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Compound of Interest

2-Bromo-6-
Compound Name: _ _
(trifluoromethoxy)benzold]thiazole

cat. No.: B1373288

An In-Depth Technical Guide to 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole

This guide provides a comprehensive overview of the physical properties, structural
characteristics, and practical considerations for 2-Bromo-6-
(trifluoromethoxy)benzo[d]thiazole, a fluorinated heterocyclic compound of significant
interest to researchers in medicinal chemistry and materials science. This document is
intended for an audience of professional researchers, scientists, and drug development
experts.

Introduction: The Strategic Value of the
Benzothiazole Scaffold

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core
of numerous bioactive molecules with a wide range of pharmacological activities, including
antimicrobial, anti-inflammatory, and antitumor properties[1][2]. The unique electronic
properties of the fused ring system and its ability to participate in various intermolecular
interactions make it an ideal starting point for drug design[2].

The subject of this guide, 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole, incorporates three
key features that enhance its utility as a synthetic building block:

e The Benzothiazole Core: Provides a rigid, bio-isosterically relevant structure.
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e A Bromine at the 2-position: Acts as a versatile synthetic handle. The C2 position is readily
substituted, making it a prime site for introducing further complexity via cross-coupling
reactions (e.g., Suzuki, Buchwald-Hartwig) to build libraries of potential drug candidates.

o ATrifluoromethoxy (-OCF3) Group at the 6-position: This substituent is of particular
importance in modern drug development. The -OCFs group is highly lipophilic and electron-
withdrawing. It can significantly enhance metabolic stability, improve cell membrane
permeability, and modulate the pKa of nearby functional groups, thereby improving the
overall pharmacokinetic profile of a lead compound.

This combination makes the molecule a valuable intermediate for accessing novel chemical
space in drug discovery programs.

Molecular Structure and Identification

The fundamental identity of a chemical compound is established by its structure and unique
identifiers.

Caption: Molecular structure of 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole.

Table 1: Core Compound Identifiers

Property Value Source(s)
2-Bromo-6-
Chemical Name (trifluoromethoxy)benzo[d]thiaz  [3]
ole
CAS Number 628725-99-5 [3][4]
Molecular Formula CsH3BrFsNOS [3]
Molecular Weight 298.08 g/mol [4]
Purity (Typical) =97% [4]

Physicochemical Properties
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The physical properties of a compound are critical for its handling, storage, and application in

chemical reactions. The data presented below is derived from chemical supplier databases;

much of this data is based on computational predictions and should be treated as such until

experimentally verified.

Table 2: Physical Property Data

Property Value Notes Source(s)
White to off-white Inferred from similar
Appearance )
solid compounds.
] ] Experimental data is
Melting Point Not reported ] ) [5]
not publicly available.
Predicted value. High
boiling point is
- _ 289.4 °C at 760
Boiling Point expected due to [1][5]
mmHg .
molecular weight and
polarity.
Density 1.831 g/cm3 Predicted value. [1]
Predicted value.
Indicates the
Flash Point 128.8 °C compound is [1]
combustible but not
highly flammable.
Expected to be
soluble in common
organic solvents like
o Dichloromethane,
Solubility Not reported

Ethyl Acetate, and
THF based on its
structure. Poorly

soluble in water.

Spectroscopic and Analytical Data
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Structural confirmation and purity assessment are paramount in research. While specific,
verified spectra for this compound are not widely published, this section outlines the expected
characteristics.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and isotopic
distribution. For this compound, the presence of bromine (with its characteristic ~1:1 ratio of
79Br and 81Br isotopes) would result in a distinctive M and M+2 isotopic pattern for the
molecular ion peak.

e Predicted [M+H]*: 297.91435 m/z
e Predicted [M]~: 296.90762 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural
information.

e 1H NMR: The proton NMR spectrum is expected to be simple, showing signals only in the
aromatic region (typically 7.0-8.5 ppm). The three protons on the benzene ring would appear
as a complex multiplet or as distinct doublets and doublet of doublets, depending on their
coupling constants.

e 13C NMR: The spectrum would show eight distinct signals for the eight carbon atoms in the
molecule. The carbon attached to the trifluoromethoxy group and the carbon attached to
bromine would have characteristic chemical shifts.

e 19F NMR: This would show a sharp singlet, as all three fluorine atoms in the -OCFs group are
equivalent. This is a powerful tool for confirming the presence and integrity of this key
functional group.

Experimental Workflows & Protocols

The following sections provide standardized, exemplary protocols. They are based on
established methodologies for this class of compounds and should be adapted and optimized
by the end-user.

Workflow for Structural Verification and Purity Analysis
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This workflow represents a self-validating system for confirming the identity and purity of a
research compound like 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole.

Initial Characterization

Obtain Sample

Dissolve in MeOH/AC?IN Dissolve in CDCIs/DMSO-de

LC-MS Analysis 1H NMR Analysis

dentity Confirmation

Check for Molecular lon (M, M+2) Check for Expected Aromatic Signals
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Y
High-Resolution MS (HRMS) 13C & °F NMR

v Final Assessment

Confirm Exact Mass Confirm All Expected Signals Integrate LC Peak (Purity >95%7?)

Release for Use

Click to download full resolution via product page

Caption: Workflow for structural verification and purity analysis.
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Exemplary Synthesis Protocol

The synthesis of 2-bromobenzothiazoles can be achieved through several routes. A common
and effective method involves the bromination of a benzothiazole precursor. The following is a
generalized, representative procedure based on established chemical principles.

Objective: To synthesize 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole.

Causality: This protocol uses N-bromosuccinimide (NBS) as a brominating agent. The reaction
likely proceeds via an electrophilic substitution mechanism on the benzothiazole ring system,
which is activated towards substitution at the 2-position.

Step-by-Step Methodology:

e Reaction Setup: To a solution of 6-(trifluoromethoxy)benzo[d]thiazole (1.0 eq) in a suitable
solvent such as chloroform or acetonitrile, add N-bromosuccinimide (NBS, 1.1 eq) portion-
wise at room temperature.

o Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of
the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is
consumed.

o Work-up: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the
organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to
guench any remaining acid) and then with brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The resulting crude solid can be purified by column
chromatography on silica gel or by recrystallization from a suitable solvent system (e.g.,
ethanol/hexanes) to yield the final product.

o Characterization: Confirm the structure and purity of the isolated product using the analytical
workflow described above (LC-MS, NMR).

Safety, Handling, and Storage
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As a research chemical, 2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole should be handled
with appropriate care.

» Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment
(PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

o Toxicity: Specific toxicological properties have not been determined. Treat as a potentially
hazardous substance. A Safety Data Sheet (SDS) should be consulted before use.

Conclusion

2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole is a strategically designed chemical building
block with high potential for applications in drug discovery and development. Its key features—
a bioactive core, a versatile bromine handle, and a metabolism-enhancing trifluoromethoxy
group—make it an attractive starting point for the synthesis of novel compounds. While
comprehensive experimental data on its physical properties remains limited, the information
and exemplary protocols provided in this guide offer a solid foundation for researchers to
effectively utilize this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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